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molecular formula C10H12FNO B8690930 N-(4-fluorobenzyl)-N-methylacetamide CAS No. 86010-70-0

N-(4-fluorobenzyl)-N-methylacetamide

Cat. No. B8690930
M. Wt: 181.21 g/mol
InChI Key: RBAJPDDKUIKGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07160922B2

Procedure details

Slowly add a solution of 375 g (5.13 mol, 112 equiv) of N-methylacetamide in THF (1.76 L) to 224 g (5.55 mol, 1.2 equiv) of sodium hydride (60% dispersion in mineral oil) as a slurry in THF (8.75 L). After 30 minutes when 25% of the solution has been added, add 875 g (4.63 mole, 1 equiv) of 4-fluorobenzylbromide and the remaining N-methylacetamide and 4-fluorobenzylbromide solutions concurrently over the next 3 h. Use a water bath to maintain the temperature below 40° C. Stir the resulting mixture overnight and pour into a mixture of 20% NH4Cl (2.5 L), water (6.5 L), and ethyl acetate (9 L). Separate the layers and back-extract the aqueous layer with ethyl acetate (4.5 L, then 2 L). Combine the organic layers and wash with water (4 L) and then brine (7 L). Dry the organic layer (Na2SO4) and remove the solvent to afford a residue. Dissolve the residue in acetonitrile (7 L) and heptane (1.75 L). Separate the layers and wash the acetonitrile layer again with heptane (1.75 L). Combine the heptane layers and back-extract with acetonitrile (0.5 L). Combine the acetonitrile layers and evaporate to afford 0.814 kg of N-methyl-N-(4-fluorobenzyl)acetamide.
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
1.75 L
Type
solvent
Reaction Step Two
Quantity
375 g
Type
reactant
Reaction Step Three
Quantity
224 g
Type
reactant
Reaction Step Three
Name
Quantity
1.76 L
Type
solvent
Reaction Step Three
Name
Quantity
8.75 L
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
875 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2.5 L
Type
reactant
Reaction Step Eight
Quantity
9 L
Type
solvent
Reaction Step Eight
Name
Quantity
6.5 L
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:5])[CH3:4].[H-].[Na+].[F:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Br)=[CH:11][CH:10]=1.[NH4+].[Cl-]>C1COCC1.C(#N)C.CCCCCCC.C(OCC)(=O)C.O>[CH3:1][N:2]([CH2:13][C:12]1[CH:15]=[CH:16][C:9]([F:8])=[CH:10][CH:11]=1)[C:3](=[O:5])[CH3:4] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
7 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.75 L
Type
solvent
Smiles
CCCCCCC
Step Three
Name
Quantity
375 g
Type
reactant
Smiles
CNC(C)=O
Name
Quantity
224 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.76 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
8.75 L
Type
solvent
Smiles
C1CCOC1
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
875 g
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(C)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1
Step Eight
Name
Quantity
2.5 L
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
9 L
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
6.5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir the resulting mixture overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
concurrently over the next 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 40° C
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
back-extract the aqueous layer with ethyl acetate (4.5 L
WASH
Type
WASH
Details
Combine the organic layers and wash with water (4 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer (Na2SO4)
CUSTOM
Type
CUSTOM
Details
remove the solvent
CUSTOM
Type
CUSTOM
Details
to afford a residue
CUSTOM
Type
CUSTOM
Details
Separate the layers
WASH
Type
WASH
Details
wash the acetonitrile layer again with heptane (1.75 L)
EXTRACTION
Type
EXTRACTION
Details
Combine the heptane layers and back-extract with acetonitrile (0.5 L)
CUSTOM
Type
CUSTOM
Details
Combine the acetonitrile layers and evaporate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C(C)=O)CC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.814 kg
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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